molecular formula C12H17NO2 B5645168 N-(4-isopropylphenyl)-2-methoxyacetamide

N-(4-isopropylphenyl)-2-methoxyacetamide

Cat. No.: B5645168
M. Wt: 207.27 g/mol
InChI Key: DZVQMJGZDYWXMI-UHFFFAOYSA-N
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Description

N-(4-Isopropylphenyl)-2-methoxyacetamide is a substituted acetamide featuring a 4-isopropylphenyl group attached to the nitrogen atom and a methoxy group at the α-position of the acetamide backbone.

Properties

IUPAC Name

2-methoxy-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)10-4-6-11(7-5-10)13-12(14)8-15-3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVQMJGZDYWXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropylphenyl)-2-methoxyacetamide typically involves the reaction of 4-isopropylaniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-isopropylaniline} + \text{2-methoxyacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form N-(4-isopropylphenyl)-2-methoxyethylamine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of N-(4-isopropylphenyl)-2-methoxyethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • The azide group introduces click chemistry utility, contrasting with the methoxy group’s electron-donating effects .
  • N-(4-Fluorophenyl)acetamide Derivatives ()
    Fluorine substitution increases electronegativity, improving membrane permeability and resistance to oxidative metabolism. However, the absence of a methoxy group in these analogs may limit hydrogen-bonding interactions critical for target binding .

Functional Group Modifications

  • 2-[5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]-N-(4-isopropylphenyl)acetamide ()
    The addition of a thiazolidinedione-furan moiety enhances anticancer activity by inhibiting kinases or transcription factors. This modification introduces polar functional groups, increasing water solubility compared to the parent compound .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
    The nitro and sulfonyl groups create strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This contrasts with the electron-donating isopropyl and methoxy groups in N-(4-isopropylphenyl)-2-methoxyacetamide, which favor electrophilic aromatic substitution .

Methoxy Group Positional Isomers

  • N-(2-Methoxy-4-nitrophenyl)acetamide ()
    The ortho-methoxy and para-nitro groups induce steric hindrance and electronic effects that reduce bioavailability. In contrast, the para-isopropyl and α-methoxy groups in the target compound may improve steric compatibility with hydrophobic enzyme pockets .

TRPA1 Antagonism ()

N-(4-Isopropylphenyl)acetamide (lacking the methoxy group) exhibits TRPA1 antagonism at 300 mg/kg in murine models. The methoxy group in this compound could enhance binding affinity through additional hydrogen bonding, though this requires empirical validation .

Anticancer Potential ()

Thiazolidinedione derivatives of the target compound (e.g., compound 5e in ) show anticancer activity via kinase inhibition. The benzo[d]oxazole analog () demonstrates how heterocyclic extensions can modulate selectivity for cancer targets like STAT3 .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Compound logP Solubility (mg/mL) Key Substituents
This compound ~2.8* ~0.15* 4-Isopropyl, α-methoxy
Paracetamol (N-(4-Hydroxyphenyl)acetamide) 0.5 14.0 4-Hydroxy
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 1.9 <0.1 4-Chloro, 2-nitro, sulfonyl

*Estimated using analogous structures. Hydroxy groups (paracetamol) enhance solubility but reduce logP, whereas isopropyl and methoxy groups balance lipophilicity and moderate solubility .

Metabolic Stability

  • The isopropyl group may slow hepatic metabolism by cytochrome P450 enzymes compared to smaller alkyl groups (e.g., methyl in ).

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